molecular formula C13H11NO3S B2833970 Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate CAS No. 51925-43-0

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate

Cat. No.: B2833970
CAS No.: 51925-43-0
M. Wt: 261.3
InChI Key: ULTIVBXKOSGFSO-UHFFFAOYSA-N
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Description

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is an organic compound with the molecular formula C13H11NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a formyl group attached to the quinoline ring and a sulfanylacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate typically involves the reaction of 3-formylquinoline with methyl thioglycolate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-[(3-carboxy-2-quinolinyl)sulfanyl]acetate.

    Reduction: Methyl 2-[(3-hydroxymethyl-2-quinolinyl)sulfanyl]acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-formyl-2-pyridinyl)sulfanyl]acetate: Similar structure but with a pyridine ring instead of a quinoline ring.

    Methyl 2-[(3-formyl-2-benzothiazolyl)sulfanyl]acetate: Contains a benzothiazole ring instead of a quinoline ring.

Uniqueness

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a quinoline moiety and a sulfanyl group, which are known for their biological activities. The synthesis of this compound typically involves the reaction of 3-formyl-2-mercaptoquinoline with methyl acetate under basic conditions. This method has been optimized for efficiency and yield, allowing for large-scale production .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µg/mL)
HCT-1161.9 - 7.52
MCF-72.3 - 6.62

These values indicate that the compound is comparable to established chemotherapeutic agents such as doxorubicin, which has an IC50 of approximately 3.23 µg/mL . The mechanism of action appears to involve interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus44
Escherichia coli22
Pseudomonas aeruginosa18

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the quinoline structure can significantly influence biological activity. For instance, the introduction of various substituents on the quinoline ring or altering the sulfanyl group can enhance potency or selectivity toward specific biological targets. Molecular docking studies have provided insights into binding affinities at target sites such as human thymidylate synthase, suggesting that structural modifications can optimize therapeutic efficacy .

Case Studies

  • Anticancer Efficacy : A study involving the treatment of HCT-116 cells with this compound showed a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase activation. Flow cytometry analysis revealed significant cell cycle arrest in the G2/M phase after treatment .
  • Bacterial Resistance : In a comparative study assessing various quinoline derivatives against resistant strains of Staphylococcus aureus, this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential in overcoming antibiotic resistance .

Properties

IUPAC Name

methyl 2-(3-formylquinolin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTIVBXKOSGFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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